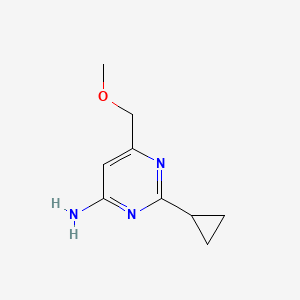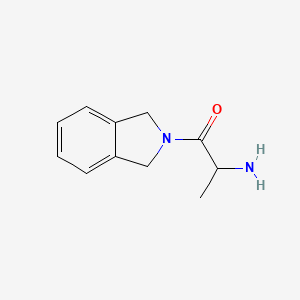![molecular formula C8H12N2S B1466722 1-[(Thiophen-3-yl)methyl]azetidin-3-amine CAS No. 1492943-64-2](/img/structure/B1466722.png)
1-[(Thiophen-3-yl)methyl]azetidin-3-amine
Vue d'ensemble
Description
1-(Thiophen-3-yl)methylazetidin-3-amine, also known as 1-TMAA, is an organic compound that is part of the azetidin-3-amine family. This compound has a wide range of applications in scientific research, from drug discovery to biochemical studies.
Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, including those with azetidine structures, have been explored for their potential anticancer properties. The cytotoxic effects of these compounds have been tested against various cancer cell lines, showing promise as therapeutic agents . The incorporation of the thiophene moiety is believed to enhance the biological activity due to its electron-rich nature, which can interact with biological targets.
Material Science: Organic Semiconductors
In material science, thiophene-based compounds are pivotal in the development of organic semiconductors. Their ability to conduct electricity while maintaining the flexibility of organic materials makes them suitable for applications in electronic devices . The azetidine ring can be used to modify the electronic properties of thiophene, potentially leading to new materials with improved performance.
Organic Field-Effect Transistors (OFETs)
The structural rigidity and electron-donating properties of thiophene derivatives make them excellent candidates for use in OFETs. These transistors are crucial components in flexible electronic displays and sensors. The azetidine ring can provide a unique twist to the molecular structure, possibly affecting the charge transport properties .
Organic Light-Emitting Diodes (OLEDs)
OLED technology benefits from the luminescent properties of thiophene-based compounds. They can serve as the emissive layer in OLEDs, which are used in screens for smartphones, TVs, and other devices. The addition of an azetidine group could influence the emission wavelengths and improve the efficiency of these diodes .
Pharmacological Research: Anti-Inflammatory and Analgesic Effects
Thiophene compounds have shown a range of pharmacological effects, including anti-inflammatory and analgesic activities. These properties are highly valuable in the development of new medications for treating pain and inflammation-related conditions .
Chemical Linkers in Targeted Protein Degradation
Azetidine-containing thiophenes can act as rigid linkers in the development of proteolysis-targeting chimeras (PROTACs). These molecules are designed to target specific proteins for degradation, a novel approach in drug development that could revolutionize the treatment of various diseases .
Propriétés
IUPAC Name |
1-(thiophen-3-ylmethyl)azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S/c9-8-4-10(5-8)3-7-1-2-11-6-7/h1-2,6,8H,3-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUZZULAYILGJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Thiophen-3-yl)methyl]azetidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Trifluoromethyl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1466639.png)






![3-[1-(Propane-2-sulfonyl)-piperidin-4-yl]-propionic acid](/img/structure/B1466649.png)

![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1466655.png)


![3-[Benzyl(methyl)amino]-2,2-dimethylpropanal](/img/structure/B1466661.png)
